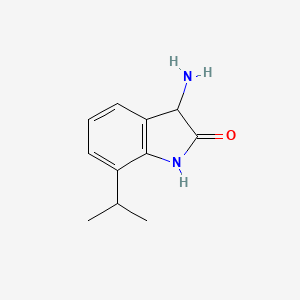
3-Amino-7-isopropylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-7-isopropylindolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Amino-7-isopropylindolin-2-one involves a two-step process. The first step is the reaction between indoles and nitrostyrene in the presence of phosphorous acid, resulting in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. These intermediates can then be transformed into the corresponding aminated indoles by reacting with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and cost-effective processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-7-isopropylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper, leading to the formation of 2,2-disubstituted indolin-3-ones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and aerobic conditions are commonly used.
Reduction: Hydrazine hydrate is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
3-Amino-7-isopropylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-7-isopropylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of proteins involved in inflammatory signaling pathways, such as Akt, JNK, ERK, p38, p65, and IκB . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyphenyl-indolin-2-one: This compound has shown strong anti-inflammatory activity, similar to 3-Amino-7-isopropylindolin-2-one.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have demonstrated antiviral activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple signaling pathways involved in inflammation makes it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-amino-7-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-6(2)7-4-3-5-8-9(12)11(14)13-10(7)8/h3-6,9H,12H2,1-2H3,(H,13,14) |
Clé InChI |
SQHFICSQGIEVSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1NC(=O)C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


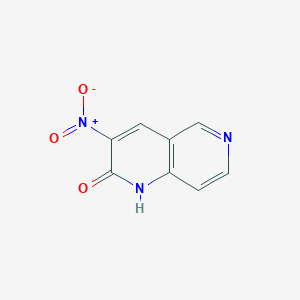




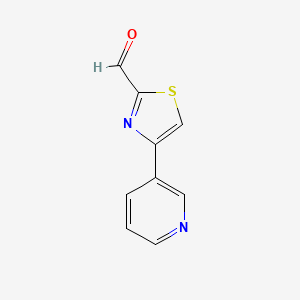
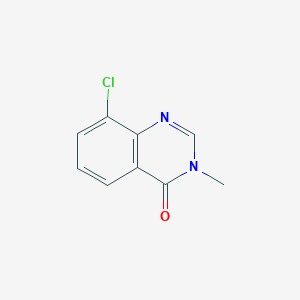
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
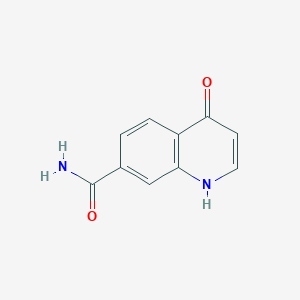
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)

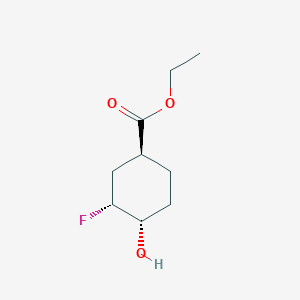
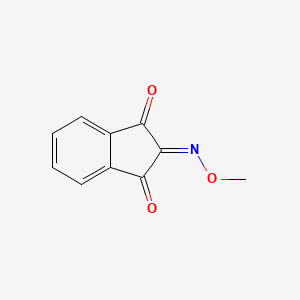
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
